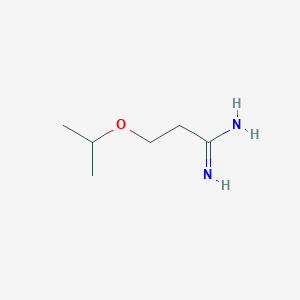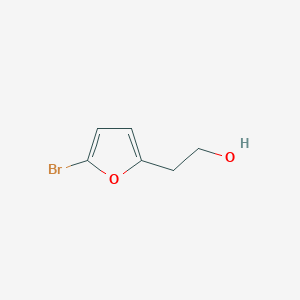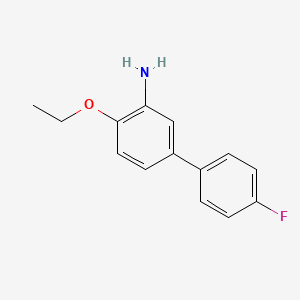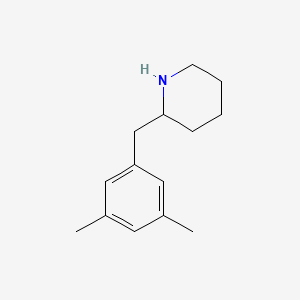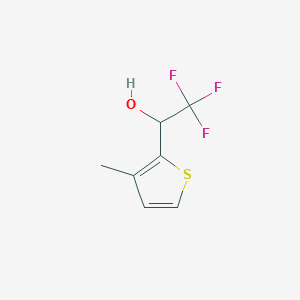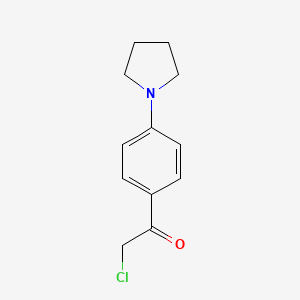
2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further substituted with a chloro group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone typically involves the reaction of 4-pyrrolidin-1-ylbenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{4-Pyrrolidin-1-ylbenzaldehyde} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(4-pyrrolidin-1-ylphenyl)ethanol.
Oxidation: Formation of pyrrolidin-2-one derivatives.
Scientific Research Applications
2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The chloro and ethanone groups contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
- 3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives
Comparison
2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and selectivity for biological targets. The chloro group also enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H14ClNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
InChI Key |
KBKXFSJAZMWCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


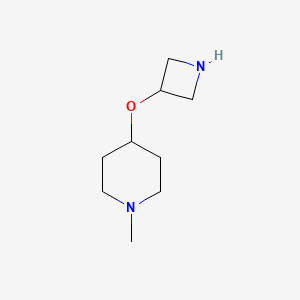
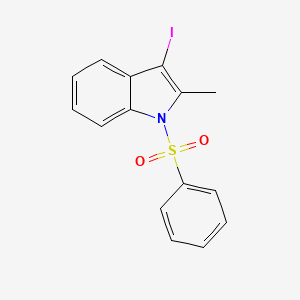
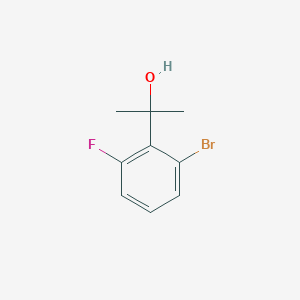

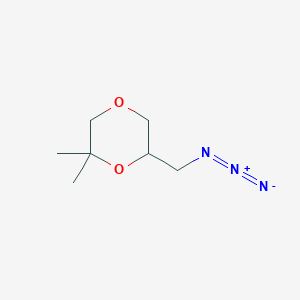
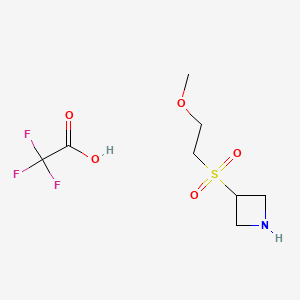
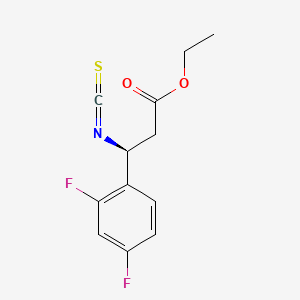

![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)
